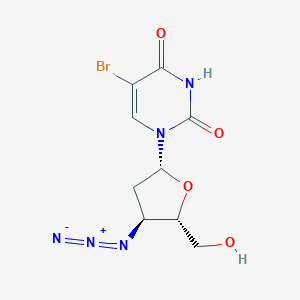

3'-Azido-2',3'-dideoxy-5-bromouridine

説明

Structure

3D Structure

特性

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYMRXNXDPKKRV-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147342 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105784-82-5 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Synthesis of 3'-Azido-2',3'-dideoxy-5-bromouridine

The creation of this compound is a multi-step process that relies on established principles of nucleoside chemistry. The primary challenge lies in the specific introduction of the azido (B1232118) group at the 3'-position of the deoxyribose sugar moiety with the correct stereochemistry.

Established Synthetic Pathways

The synthesis of 3'-azido-2',3'-dideoxypyrimidine nucleosides, including the 5-bromo derivative, has been achieved through various established pathways. nih.govnih.gov One common approach begins with a more readily available nucleoside, such as uridine. A typical synthetic sequence involves the protection of the 5'-hydroxyl group, often with a benzoyl group. nih.gov This is followed by the deoxygenation of the 2'-position.

Another key step involves the activation of the 3'-hydroxyl group, for instance, by converting it into a good leaving group like a mesylate. Subsequent displacement with an azide (B81097) anion, typically using lithium azide (LiN₃) or sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF), introduces the azido group at the 3'-position. nih.govnih.gov The halogenation of the pyrimidine (B1678525) base at the C-5 position can be performed on a suitable intermediate, followed by deprotection steps to yield the final compound. nih.gov Various 3'-azido analogues of pyrimidine deoxyribonucleosides have been prepared and tested for their biological activity. nih.gov

Stereochemical Control in Synthesis

Achieving the correct stereochemistry is paramount for the biological activity of nucleoside analogues. In the synthesis of 3'-azido nucleosides, the introduction of the azido group at the 3'-position typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) reaction. This reaction results in an inversion of the stereochemical configuration at the 3'-carbon of the sugar ring. nih.gov

Derivatization Strategies for Enhanced Biological Profiles

To improve the therapeutic potential of parent nucleoside analogues like this compound, various derivatization strategies are employed. These modifications are designed to alter properties such as stability, cellular uptake, and mechanism of action.

Synthesis of 2,5'-Anhydro Analogues

One derivatization strategy involves the formation of a cyclized version of the nucleoside, known as an anhydro analogue. Several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine (AZT) and related compounds, including this compound, have been synthesized. nih.gov These rigid structures are created by forming an ether linkage between the C-2 of the pyrimidine base and the C-5' of the sugar moiety. The synthesis of these derivatives has been explored to evaluate their potential as anti-HIV agents. nih.govresearchgate.net While the 2,5'-anhydro analogues of AZT and 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU) were found to be somewhat less active than their parent compounds, the anhydro derivative of AZT showed considerably reduced cytotoxicity. nih.gov

| Compound | Parent Compound IC₅₀ (µM) | 2,5'-Anhydro Analogue IC₅₀ (µM) |

|---|---|---|

| 3'-Azido-3'-deoxythymidine (AZT) | Not specified in source | 0.56 |

| 3'-Azido-2',3'-dideoxyuridine (AZU) | Not specified in source | 4.95 |

| This compound | 0.23 | 26.5 |

| 3'-Azido-2',3'-dideoxy-5-iodouridine (B1199611) | 0.21 | 27.1 |

Phosphoramidate (B1195095) Prodrug Design and Synthesis

The conversion of nucleosides to their active triphosphate form within the cell can be inefficient. The phosphoramidate prodrug approach, often referred to as the ProTide strategy, is a highly successful method to bypass the initial phosphorylation step. nih.gov This strategy involves masking the monophosphate group with an aryloxy moiety and an amino acid ester. nih.gov Upon entering the cell, these groups are enzymatically cleaved to release the nucleoside monophosphate, which is then more readily converted to the active triphosphate.

This approach has been applied to the 5-fluoro analogue of 3'-azido-2',3'-dideoxyuridine. A series of 4-chlorophenyl N-alkyl phosphoramidates were synthesized by phosphorylating the parent nucleoside followed by a reaction with the appropriate amine. nih.govresearchgate.net Evaluation of these phosphoramidates showed that their cytotoxic activity was dependent on the N-alkyl substituent, with the N-ethyl derivative displaying significantly higher activity than the parent nucleoside. nih.govresearchgate.net This design strategy aims to overcome limitations associated with the parent drug, such as low activity or the development of resistance. researchgate.net

| Compound (N-substituent) | HeLa (Cervical Cancer) | KB (Oral Cancer) | MCF-7 (Breast Cancer) |

|---|---|---|---|

| Parent Nucleoside | >100 | >100 | >100 |

| N-Ethyl | 2.1 ± 0.3 | 4.2 ± 0.5 | 1.8 ± 0.2 |

| N-Propargyl | 10.4 ± 1.1 | 14.8 ± 1.5 | 11.2 ± 1.3 |

Preparation of Related 5-Halogenated and 3'-Azido Pyrimidine Nucleoside Analogues

The synthesis of a variety of related 3'-azido pyrimidine nucleosides with different halogens at the 5-position has been a key area of research to establish structure-activity relationships. nih.gov Besides the 5-bromo derivative, analogues featuring fluorine, chlorine, and iodine have been prepared. nih.govnih.govnih.gov

The synthesis of 5-bromo and 5-iodo analogues can be achieved by direct halogenation of a suitable 5'-O-protected 2'-azido-2',3'-dideoxyuridine intermediate, followed by deprotection. nih.gov The 3'-azido analogues of 2'-deoxy-5-bromouridine and 2'-deoxy-5-iodouridine were found to be active against retroviruses. nih.gov Furthermore, the synthesis of 3'-azido-2',3'-dideoxy-5-fluorouridine has also been reported, and its derivatives have been explored for their anticancer properties. nih.gov The evaluation of these various 5-halo-3'-azido-2',3'-dideoxypyrimidine nucleosides has been crucial in understanding the impact of the C-5 substituent on biological activity. nih.gov

Advanced Molecular and Structural Characterization

Crystallographic Investigations of 3'-Azido-2',3'-dideoxy-5-bromouridine and Related Analogs

Analysis of N-Glycosidic Torsion Angles

The orientation of the 5-bromouracil (B15302) base relative to the deoxyribose sugar is described by the N-glycosidic torsion angle (χ). This angle is defined by the atoms O4'—C1'—N1—C2. nakb.org In nucleosides, two primary conformations are observed: anti and syn. x3dna.org For pyrimidine (B1678525) nucleosides like this compound, the anti conformation is sterically favored and almost exclusively observed. This is because the C2 carbonyl group of the uracil (B121893) ring would clash with the sugar moiety in the syn conformation. NMR studies on related compounds in solution also consistently show an anti glycosyl angle. nih.gov

| Torsion Angle | Definition | Preferred Conformation for Pyrimidine Analogs |

| χ (chi) | O4'—C1'—N1—C2 | anti |

Examination of Sugar Pucker Conformations

In the solid state, crystallographic studies of AZT have shown the presence of molecules with a C3'-exo pucker, a conformation similar to C2'-endo. nih.gov However, studies on other 2',3'-dideoxynucleosides have revealed that the sugar ring can exist in an equilibrium between the N-type (C3'-endo) and S-type (C2'-endo) conformations. nih.gov For instance, while unsubstituted dideoxynucleosides tend to favor the C3'-endo conformer, the presence of the 3'-azido group in compounds like AZT and 3'-azido-2',3'-dideoxyuracil (AZU) leads to an almost equal population of both conformers in solution, as determined by ¹H NMR spectroscopy. nih.gov This conformational flexibility is a key feature of these molecules.

| Sugar Pucker Type | Description | Prevalence in 3'-Azido Analogs |

| N-type (C3'-endo) | C3' atom is displaced on the same side as the base. | In equilibrium with S-type. |

| S-type (C2'-endo) | C2' atom is displaced on the same side as the base. | In equilibrium with N-type. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of synthetic nucleosides and for studying their conformational dynamics in solution, which can differ from the solid-state conformations observed in crystallography.

Application of Electrospray Tandem Mass Spectrometry for Anomer Differentiation

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural characterization of nucleoside analogs. While not specifically documented for this compound, general methodologies for the differentiation of nucleoside anomers (α and β) using this technique have been established. The fragmentation patterns of the protonated or deprotonated molecular ions can be diagnostic for the stereochemistry at the anomeric center (C1'). The relative abundance of fragment ions resulting from the cleavage of the glycosidic bond and cross-ring cleavages of the sugar moiety can differ between anomers, allowing for their unambiguous identification. nih.gov

Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides a wealth of information about the structure and conformation of this compound in solution. nih.govnih.gov

Analysis of the proton-proton coupling constants (J-values) in the ¹H NMR spectrum, particularly those between the sugar protons, allows for the determination of the sugar pucker conformation. nih.govnih.gov The equilibrium between the N-type and S-type conformers can be quantified using established equations that relate the observed J-values to the torsion angles of the sugar ring. For 3'-azido analogs, this equilibrium is a key characteristic. nih.gov

The chemical shifts of the carbon atoms in the ¹³C NMR spectrum provide a fingerprint of the molecule, confirming the presence of the 5-bromo-uracil base, the azido-dideoxyribose sugar, and their connectivity. For instance, the ¹³C NMR spectrum of the related compound 5-Bromouridine shows characteristic signals for the pyrimidine ring and the ribose sugar, which would be modified in this compound by the absence of the 2'- and 3'-hydroxyl groups and the presence of the 3'-azido group. chemicalbook.com

Utility of Infrared (IR) and Ultraviolet (UV) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental tools for the structural verification of this compound. Each technique probes different aspects of the molecule's structure, providing complementary information essential for its characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the specific functional groups present in the molecule. The azide (B81097) (-N₃) group, a key feature of this compound, exhibits a strong and characteristic absorption band due to its asymmetric stretching vibration. This peak is typically found in a relatively uncluttered region of the spectrum, making it a reliable diagnostic marker. The precise frequency can be influenced by the local molecular environment. researchgate.netnih.govresearchgate.net Other vibrations, such as those from the carbonyl groups (C=O) of the uracil ring and the C-N and C-O bonds of the dideoxyribose sugar, further contribute to the unique IR fingerprint of the molecule.

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, primarily identifying the chromophoric 5-bromouracil base. The brominated pyrimidine ring contains conjugated double bonds, which absorb UV radiation, leading to π → π* transitions. nih.gov Studies on 5-bromouracil in aqueous solutions have identified a characteristic absorption maximum (λ_max) around 277 nm. researchgate.net The position and intensity of this absorption band are sensitive to the solvent and the electronic environment of the chromophore, confirming the presence and integrity of the pyrimidine base.

The following table summarizes the expected characteristic spectroscopic data for this compound based on its constituent functional groups.

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Signal | Reference |

| Infrared (IR) | Azide (-N₃) Asymmetric Stretch | Strong, sharp peak at ~2100 - 2125 cm⁻¹ | researchgate.netnih.govresearchgate.net |

| Carbonyl (C=O) Stretch | ~1650 - 1720 cm⁻¹ | ||

| Ultraviolet (UV) | 5-Bromouracil Chromophore | λ_max ≈ 277 nm (in aqueous solution) | researchgate.net |

Computational Approaches to Conformational Analysis and Molecular Dynamics

Computational chemistry offers powerful tools to investigate the three-dimensional structure and dynamic properties of this compound at an atomic level. These methods complement experimental data and provide insights into the molecule's preferred shapes and flexibility.

Conformational Analysis: The biological activity of nucleoside analogs is often dictated by the conformation of the furanose (sugar) ring. For this compound, the dideoxyribose ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations, termed North (N-type) and South (S-type). These conformers are defined by the pseudorotational phase angle (P), which describes the degree and type of pucker in the five-membered ring.

North (N) Conformation: Characterized by a C3'-endo pucker.

South (S) Conformation: Characterized by a C2'-endo pucker.

Computational methods, such as the semi-empirical AM1 calculations, have been successfully used to study the conformational properties of zidovudine (B1683550) (AZT) and its analogs. These studies reveal that, like many pyrimidine nucleosides, these molecules typically exhibit a dynamic equilibrium between the N and S conformers in solution. The relative population of these states is crucial as it can influence how the molecule is recognized and processed by viral or cellular enzymes.

Molecular Dynamics (MD) Simulations: MD simulations provide a "computational microscope" to observe the motion of a molecule over time. By simulating the interactions between the atoms of this compound and its surrounding environment (typically water), MD can predict its dynamic behavior, stability, and interaction with biological targets. researchgate.net For nucleoside analogs like AZT, MD simulations are used to understand how the molecule binds to the active site of HIV reverse transcriptase and how specific mutations can lead to drug resistance. researchgate.netamanote.com These simulations can calculate key parameters like root-mean-square deviation (RMSD) to assess structural stability and analyze the intricate network of hydrogen bonds and other non-covalent interactions that govern molecular recognition. researchgate.net

The table below outlines key parameters investigated in the computational analysis of nucleoside analogs like this compound.

| Computational Method | Parameter Investigated | Significance | Reference |

| Conformational Analysis (e.g., AM1) | Pseudorotational Phase Angle (P) | Determines sugar pucker (North/South conformation) | |

| Energy Difference (ΔE) between N/S | Predicts the relative population of conformers | ||

| Molecular Dynamics (MD) | Root-Mean-Square Deviation (RMSD) | Measures the structural stability of the molecule over time | researchgate.net |

| Interaction Energy | Quantifies the binding affinity with a target protein | ||

| Hydrogen Bond Analysis | Identifies key interactions for molecular recognition |

Mechanistic Basis of Biological Action

Intracellular Metabolism and Bioactivation Pathways

For 3'-Azido-2',3'-dideoxy-5-bromouridine to exert its biological effect, it must first be metabolized within the host cell to its active form. This process is initiated by a series of phosphorylation events, converting the parent nucleoside into its 5'-mono-, di-, and triphosphate derivatives.

Phosphorylation Dynamics: Formation of 5'-Mono-, Di-, and Triphosphates

The bioactivation of AzBdUrd commences with its phosphorylation to this compound-5'-monophosphate (AzBdUMP). This initial step is followed by subsequent phosphorylations to yield the corresponding 5'-diphosphate (AzBdUDP) and the biologically active 5'-triphosphate (AzBdUTP). nih.gov Studies on the related compound, 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) (AzIdUrd), have shown that the monophosphate is the most abundant intracellular metabolite, accounting for over 90% of the total soluble radioactivity after exposure. nih.gov In contrast, the levels of the diphosphate (B83284) and the active triphosphate form are significantly lower. nih.gov This suggests that the initial phosphorylation is efficient, but the subsequent conversion to the triphosphate, the form that directly interacts with target enzymes, is a rate-limiting step.

Characterization of Nucleoside Kinase Activities (e.g., Cytosolic Thymidine (B127349) Kinase, Thymidylate Kinase)

The phosphorylation of AzBdUrd is catalyzed by host cell nucleoside kinases. Cytosolic thymidine kinase (TK) is a key enzyme in this pathway. Research on analogous compounds indicates that these azido-modified nucleosides are recognized as substrates by TK. For instance, 3'-azido-3'-deoxythymidine (AZT) is effectively phosphorylated to its monophosphate by cytosolic thymidine kinase. nih.gov Similarly, AzIdUrd acts as a competitive inhibitor of cytosolic thymidine kinase with a Ki of 2.63 µM, indicating a strong affinity for the enzyme. nih.gov

Once the monophosphate is formed, thymidylate kinase (TMPK) is responsible for the next phosphorylation step to the diphosphate. However, the efficiency of this conversion can be a bottleneck. AzIdUMP, the monophosphate of a closely related analog, is a weak competitive inhibitor of thymidylate kinase with a Ki of 55.3 µM, suggesting that it is not as efficiently phosphorylated as the natural substrate, dTMP. nih.gov This less efficient phosphorylation of the monophosphate to the diphosphate contributes to the lower intracellular concentrations of the di- and triphosphate forms. nih.gov

Enzymatic Targeting and Inhibition Profile

The antiviral activity of this compound is predicated on the selective inhibition of viral enzymes over their host cellular counterparts. The active triphosphate form, AzBdUTP, is the key molecule that interacts with these polymerases.

Inhibition of Viral DNA Polymerases (e.g., HIV-1 Reverse Transcriptase)

The primary target for AzBdUTP is the viral reverse transcriptase (RT), an essential enzyme for retroviruses like HIV-1 to convert their RNA genome into DNA. AzBdUTP acts as a potent competitive inhibitor of HIV-1 reverse transcriptase. nih.gov This means it competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the enzyme. The inhibitory constant (Ki) of AzBdUTP for HIV-1 RT is 0.043 µM, demonstrating its high affinity for the viral enzyme. nih.gov This potent inhibition of reverse transcriptase is a cornerstone of its antiviral effect.

Differential Effects on Host Cellular DNA Polymerases (e.g., DNA Polymerase alpha)

A critical aspect of the therapeutic potential of nucleoside analogs is their selectivity. Ideally, they should potently inhibit the viral polymerase while having minimal effect on the host's cellular DNA polymerases, which are necessary for normal cell function. AzBdUTP exhibits this desirable differential effect. It is a significantly poorer inhibitor of human DNA polymerase alpha, with a Ki value of 42.7 µM. nih.gov This indicates that AzBdUTP has a much lower affinity for the host cell's primary replicative DNA polymerase compared to the viral reverse transcriptase. This selectivity is a key factor in the compound's therapeutic index, minimizing toxicity to the host cell. nih.gov

| Compound | Enzyme | Ki (µM) | Reference |

|---|---|---|---|

| AzBdUTP | HIV-1 Reverse Transcriptase | 0.043 | nih.gov |

| AzBdUTP | H9 Cell DNA Polymerase alpha | 42.7 | nih.gov |

| AzIdUTP | HIV-1 Reverse Transcriptase | 0.028 | nih.gov |

| AzIdUTP | H9 Cell DNA Polymerase alpha | 42.0 | nih.gov |

Molecular Mechanisms of Nucleic Acid Synthesis Termination

The ultimate mechanism by which this compound halts viral replication is through the termination of nucleic acid synthesis. After being converted to its active triphosphate form (AzBdUTP), it is incorporated into the growing viral DNA chain by the reverse transcriptase. sciencesnail.com

The crucial structural feature of AzBdUrd is the presence of an azido (B1232118) group (-N3) at the 3'-position of the deoxyribose sugar, replacing the hydroxyl group (-OH) found in natural nucleosides. sciencesnail.com During DNA synthesis, the 3'-hydroxyl group is essential for forming a phosphodiester bond with the 5'-triphosphate of the incoming nucleotide, thereby elongating the DNA chain. sciencesnail.com

When AzBdUTP is incorporated into the viral DNA, the 3'-azido group prevents the formation of this phosphodiester bond. sciencesnail.com The absence of the 3'-hydroxyl group means that no further nucleotides can be added, leading to the immediate termination of DNA chain elongation. sciencesnail.commdpi.com This premature termination of the viral DNA prevents the completion of the reverse transcription process, thereby inhibiting viral replication. sciencesnail.com Studies on similar 3'-azido analogs have confirmed that their incorporation into a growing DNA strand effectively terminates DNA synthesis. nih.gov

Elucidation of DNA Chain Elongation Arrest

The function of this compound as an antiviral agent is contingent upon its intracellular conversion to its active triphosphate form, this compound-5'-triphosphate (AzBdUTP). This metabolic activation is a multi-step process initiated by host cell kinases. The initial phosphorylation to the monophosphate is a critical step, followed by subsequent phosphorylations to the diphosphate and ultimately the triphosphate derivative.

Once formed, AzBdUTP acts as a competitive inhibitor of viral reverse transcriptase, an enzyme essential for the replication of retroviruses. nih.gov The structure of AzBdUTP mimics that of the natural deoxynucleoside triphosphates (dNTPs) that serve as the building blocks for DNA. This structural similarity allows AzBdUTP to be recognized and incorporated by the viral polymerase into the nascent DNA strand.

However, the key to its chain-terminating ability lies in the 3'-azido group. In a normal DNA strand, elongation proceeds through the formation of a phosphodiester bond between the 3'-hydroxyl group of the last incorporated nucleotide and the 5'-phosphate group of the incoming nucleotide. The replacement of the 3'-hydroxyl group with an azido group in AzBdUTP means that once it is incorporated into the growing DNA chain, there is no longer a free 3'-hydroxyl group available to form the next phosphodiester bond. nih.govnih.gov This effectively terminates the elongation of the DNA chain, a mechanism known as chain termination. nih.govnih.gov This process is the fundamental reason for the arrest of DNA synthesis. nih.gov

Studies have demonstrated the potent inhibitory effects of the triphosphate form on viral enzymes. For instance, AzBdUTP is a potent competitive inhibitor of HIV-1 reverse transcriptase. nih.gov This selective inhibition is crucial for its therapeutic window, as it shows significantly less affinity for human DNA polymerases. nih.gov

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| HIV-1 Reverse Transcriptase | 0.043 µM |

| Human DNA Polymerase α | 42.7 µM |

Consequences for Viral Replication

The termination of DNA chain elongation has profound consequences for the replication cycle of a virus. By preventing the complete synthesis of the viral DNA, this compound effectively halts the production of new viral particles. The incomplete viral DNA is non-functional and cannot be integrated into the host cell's genome, nor can it serve as a template for the transcription of viral messenger RNA (mRNA) and the subsequent synthesis of viral proteins.

The antiviral efficacy of this compound has been demonstrated in vitro against retroviruses such as the Human Immunodeficiency Virus (HIV). nih.gov The compound exhibits significant activity in inhibiting viral replication at concentrations that are not toxic to the host cells. nih.gov This selective antiviral effect is a direct result of the higher affinity of its triphosphate form for the viral reverse transcriptase compared to host cell DNA polymerases. nih.govgoogle.comjustia.com

The effectiveness of a compound in inhibiting viral replication in cell culture is often quantified by its 50% effective dose (ED50), which is the concentration of the drug that inhibits 50% of viral activity. For this compound, this has been determined against HIV-1.

| Parameter | Value |

|---|---|

| ED50 | 2.3 µM |

In essence, the incorporation of this compound into the viral DNA acts as a molecular dead end, leading to a significant reduction in viral load and impeding the progression of the viral infection.

Structure Activity Relationship Sar Studies

Role of the 3'-Azido Group in Antiviral Efficacy

The presence of an azido (B1232118) (N₃) group at the 3'-position of the deoxyribose sugar is a critical determinant of the antiviral properties of 3'-Azido-2',3'-dideoxy-5-bromouridine and related compounds. This modification is a hallmark of the highly successful anti-HIV drug, zidovudine (B1683550) (AZT), which is 3'-azido-3'-deoxythymidine. nih.gov The 3'-azido group serves a crucial function in the mechanism of action of these nucleoside reverse transcriptase inhibitors (NRTIs).

Once inside a host cell, these nucleoside analogs are phosphorylated by cellular kinases to their active triphosphate form. nih.gov This triphosphate analog then acts as a competitive inhibitor of the viral reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV. nih.gov The viral RT mistakenly incorporates the azido-containing nucleoside triphosphate into the growing viral DNA chain. The absence of a 3'-hydroxyl group, which is replaced by the 3'-azido group, prevents the formation of the next 3',5'-phosphodiester bond, thereby terminating the elongation of the viral DNA chain. nih.govwikipedia.org

The significant antiviral activity of 3'-azido analogues, including 3'-azido-2'-deoxy-5-bromouridine, against retroviruses like Moloney-murine leukemia virus (M-MULV) and HIV has been demonstrated in vitro. nih.gov For instance, the 3'-azido analogue of 2'-deoxy-5-bromouridine showed significant activity against HIV, with an ED₅₀ value of 2.3 µM. nih.gov This highlights the essential role of the 3'-azido moiety in conferring the potent antiviral efficacy to this class of compounds. The selective inhibition of viral replication is further enhanced by the higher affinity of the triphosphate form for the viral reverse transcriptase compared to host cell DNA polymerases. nih.gov

Influence of 5-Bromine Substitution on Biological Activity

The substitution of a bromine atom at the 5-position of the pyrimidine (B1678525) base significantly modulates the biological activity of 3'-azido-2',3'-dideoxynucleosides. This modification influences the compound's antiviral potency and its interaction with cellular enzymes.

Studies comparing various 5-halogenated pyrimidine nucleoside analogues have provided valuable insights into the structure-activity relationships. Research has shown that 3'-azido analogues of 2'-deoxy-5-bromouridine and 2'-deoxy-5-iodouridine are active against retroviruses. nih.gov Specifically, in in vitro tests against HIV, the 3'-azido analogue of 2'-deoxy-5-bromouridine exhibited an ED₅₀ of 2.3 µM, while the corresponding 5-iodo analogue had an ED₅₀ of 3.0 µM. nih.gov

The triphosphate forms of both this compound (AzBdUTP) and 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) (AzIdUTP) are potent competitive inhibitors of HIV-1 reverse transcriptase, with Kᵢ values of 0.043 µM and 0.028 µM, respectively. nih.gov This indicates that both substitutions result in strong inhibition of the viral enzyme. In contrast, these triphosphate analogues are significantly poorer inhibitors of human DNA polymerase alpha. nih.gov The nature of the halogen at the 5-position can therefore fine-tune the antiviral activity, with both bromine and iodine substitutions yielding potent compounds. The introduction of a fluorine atom at the 5-position has also been explored in the context of other nucleoside analogues, often leading to enhanced metabolic stability and altered biological activity. mdpi.com

The size and electronic properties of the halogen substituent at the 5-position of the pyrimidine ring play a crucial role in determining the biological activity of nucleoside analogs. The introduction of a halogen atom alters the electron distribution within the pyrimidine base, which can affect its interaction with target enzymes and its metabolic stability. nih.gov

Generally, as the size of the halogen atom increases from fluorine to iodine, both the lipophilicity and the steric bulk of the molecule increase. These changes can influence the compound's ability to cross cell membranes and bind to the active site of enzymes. The electronic effect of halogens is also significant; they are electron-withdrawing groups, which can impact the pKa of the nucleobase and its hydrogen bonding capabilities. nih.gov For instance, the substitution of a fluorine atom can enhance the metabolic stability of the glycosidic bond. mdpi.com

Computational studies have shown that halogenation at the C5 position of uracil (B121893) and cytosine affects the molecular electrostatic potential, which can influence non-covalent interactions like hydrogen and halogen bonds that are critical for molecular recognition. nih.gov The choice of halogen can therefore be used to modulate the pharmacokinetic and pharmacodynamic properties of the nucleoside analog to optimize its therapeutic potential.

Impact of Ribose Moiety Modifications on Potency

Modifications to the ribose sugar are fundamental to the activity of nucleoside analogs, including this compound. The 2',3'-dideoxy nature of the ribose is a key feature of a broad class of antiretroviral agents. nih.gov This modification, which removes the hydroxyl groups at both the 2' and 3' positions, is crucial for their mechanism of action as chain terminators of viral DNA synthesis.

Further modifications to the ribose ring can significantly impact the potency and selectivity of these compounds. For example, the introduction of a fluorine atom at the 2'-position has been shown to enhance the antiviral properties of some nucleosides. mdpi.com The stereochemistry of these modifications is also critical, with different enantiomers often exhibiting vastly different biological activities. For instance, in some classes of didehydrodideoxycytidine analogs, the β-L-enantiomers were found to be more potent than the corresponding β-D-enantiomers. nih.gov

Stereochemical Contributions to Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the pharmacological activity of chiral drugs like this compound. researchgate.netpatsnap.com The spatial orientation of the various functional groups on the nucleoside analog determines how it interacts with its biological targets, which are themselves chiral molecules such as enzymes and receptors. patsnap.com

The specific stereoisomer of a nucleoside analog can have a profound impact on its efficacy and toxicity. researchgate.net For example, in the case of some 2',3'-didehydro-2',3'-dideoxycytidine (B43274) analogs, the β-L-enantiomers have been shown to be more potent antiviral agents than their corresponding β-D-enantiomers. nih.gov This difference in activity arises because the active site of the target enzyme, such as viral reverse transcriptase, is highly stereospecific. One enantiomer may fit perfectly into the binding site and exert its inhibitory effect, while the other enantiomer may not bind at all or may bind in a non-productive manner.

The stereochemical configuration of the sugar moiety, particularly at the 1', 3', and 4' positions, is crucial for the correct phosphorylation of the nucleoside analog by cellular kinases and for its subsequent interaction with the viral polymerase. nih.gov Any alteration in the stereochemistry can lead to a significant loss of antiviral activity. Therefore, the synthesis of stereochemically pure enantiomers is a key consideration in the development of effective and safe nucleoside-based antiviral drugs. mdpi.com

Modifications at the 2', 3', and 5' Positions

Modifications at the 2', 3', and 5' positions of the ribose sugar of nucleoside analogs have been extensively explored to improve their antiviral potency, selectivity, and pharmacokinetic properties.

One such modification is the formation of a 2,5'-anhydro linkage . This creates a rigid bicyclic structure, which can alter the conformation of the nucleoside and its ability to interact with target enzymes. While not a modification of this compound itself, the study of anhydro nucleosides provides insights into the conformational requirements for biological activity.

Phosphoramidate (B1195095) modifications at the 5'-hydroxyl group represent a significant prodrug strategy. nih.gov This approach, often referred to as the ProTide technology, involves masking the 5'-monophosphate with a phosphoramidate moiety. nih.gov This modification helps to bypass the often inefficient initial phosphorylation step, which is a common resistance mechanism and can be a rate-limiting step for the activation of nucleoside analogs. nih.gov Phosphoramidate prodrugs are designed to be cleaved intracellularly, releasing the active 5'-monophosphate. This strategy has been successfully applied to various nucleoside analogs, including derivatives of zidovudine, leading to enhanced antiviral activity. nih.govutmb.edu For instance, certain phosphoramidate derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) have demonstrated increased cytotoxic activity against cancer cell lines compared to the parent nucleoside. nih.gov

The introduction of different substituents at the 2' and 3' positions is also a key area of research. As discussed, the 3'-azido group is crucial for the chain-terminating activity of compounds like this compound. nih.gov Other modifications at these positions, such as the introduction of a fluorine atom, can also confer potent antiviral activity. nih.gov

Interactive Data Tables

Antiviral Activity of 3'-Azido Pyrimidine Nucleoside Analogues against HIV

| Compound | ED₅₀ (µM) nih.gov |

|---|---|

| 3'-Azido-3'-deoxythymidine (AZT) | 0.23 |

| 3'-Azido-2'-deoxy-5-bromouridine | 2.3 |

| 3'-Azido-2'-deoxy-5-iodouridine | 3.0 |

ED₅₀: 50% effective dose, the concentration of the drug that inhibits viral replication by 50%.

Inhibition of HIV-1 Reverse Transcriptase by Triphosphate Analogues

| Compound | Kᵢ (µM) nih.gov |

|---|---|

| AzBdUTP (from this compound) | 0.043 |

| AzIdUTP (from 3'-Azido-2',3'-dideoxy-5-iodouridine) | 0.028 |

Kᵢ: Inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.

Preclinical Biological Evaluation

In Vitro Antiviral Spectrum and Potency

3'-Azido-2',3'-dideoxy-5-bromouridine (AzBdUrd) has been identified as a potent and selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication in vitro. nih.gov Early studies involving various 3'-azido analogues of pyrimidine (B1678525) deoxyribonucleosides demonstrated that these compounds, including the 5-bromo derivative, possess significant antiviral activity against HIV-1, then also referred to as HTLV-III/LAV, in human peripheral blood mononuclear cells. nih.gov

The mechanism of action for AzBdUrd involves the inhibition of the viral reverse transcriptase, an enzyme critical for the replication of HIV. nih.gov The compound, in its triphosphate form (AzBdUTP), acts as a potent competitive inhibitor of HIV-1 reverse transcriptase. nih.gov This high affinity for the viral enzyme, coupled with a comparatively poor inhibition of host cell DNA polymerase alpha, contributes to the compound's selective antiviral effect. nih.gov Research has shown that AzBdUrd is minimally toxic to uninfected human lymphoid cell lines, such as H9, further underscoring its selectivity. nih.gov

The therapeutic potential of nucleoside analogues is often initially explored using animal retroviral models. While direct studies on this compound against Moloney-Murine Leukemia Virus (M-MuLV) or Rauscher-Murine Leukemia Virus (R-MuLV) are not extensively detailed in the provided sources, the activity of the parent compound, 3'-azido-3'-deoxythymidine (AZT), in such models provides a strong rationale for the efficacy of its analogues. AZT has been shown to efficiently prevent the induction of immunodeficiency in mice infected with the LP-BM5 murine leukemia virus complex, which causes Murine Acquired Immunodeficiency Syndrome (MAIDS). nih.gov This murine model is considered valuable for the in vivo evaluation of antiretroviral drugs. nih.gov The efficacy of AZT in this system suggests that related 3'-azido nucleosides, which share a common mechanism of action via inhibition of reverse transcriptase, would likely exhibit activity against these murine retroviruses. nih.govscienceopen.comsemanticscholar.org

The class of 2',3'-dideoxynucleosides (ddNs), to which this compound belongs, has demonstrated a broader antiviral potential beyond retroviruses. Notably, several nucleos(t)ide analogues are established as the treatment of choice for chronic Hepatitis B Virus (HBV) infection. dovepress.com These compounds, such as Lamivudine and Entecavir, function as inhibitors of the HBV DNA polymerase, effectively suppressing viral replication. nih.govdrugbank.com

Studies on various 2',3'-dideoxynucleoside analogues have confirmed their anti-HBV activity. For instance, 2',3'-dideoxyguanosine has been shown to effectively inhibit the replication of human HBV, as well as related animal hepadnaviruses, in hepatocyte-derived cells. nih.gov Similarly, certain β-L-2′,3′-dideoxynucleoside analogues have demonstrated inhibitory effects on HBV replication in vitro. researchgate.net This consistent activity within the broader class of dideoxynucleosides suggests a potential, though not yet specifically confirmed, anti-HBV activity for this compound.

The antiviral potency and cellular toxicity of this compound have been quantified in various cell culture systems. In studies using human peripheral blood mononuclear cells, the compound demonstrated significant anti-HIV-1 activity. nih.gov The cytotoxicity of the compound was evaluated in the uninfected human lymphoid cell line H9. nih.gov Furthermore, the inhibitory activity of its triphosphate form against the viral enzyme, HIV-1 reverse transcriptase, has been determined. nih.gov

| Parameter | Virus/Enzyme | Cell Line | Value (µM) | Reference |

|---|---|---|---|---|

| EC50 | HIV-1 (HTLV-III/LAV) | Human Peripheral Blood Mononuclear Cells | 1.0 | nih.gov |

| IC50 (Cytotoxicity) | N/A | Human Lymphoid H9 Cells | 590 | nih.gov |

| Ki (AzBdUTP) | HIV-1 Reverse Transcriptase | N/A (Cell-free) | 0.043 | nih.gov |

Exploration of Anticancer Potential in Cellular Models (Focus on structurally related analogues)

The exploration of anticancer properties for nucleoside analogues is a significant area of research, given their ability to interfere with DNA synthesis and cellular proliferation. While direct anticancer studies on this compound are limited, the evaluation of structurally related compounds provides insight into the potential cytostatic and apoptotic effects of this class of molecules. Research has focused on 2',3'-dideoxy analogues and other pyrimidine derivatives to assess their impact on various human cancer cell lines.

Structurally related 2',3'-dideoxynucleosides have been evaluated for their cytostatic effects on transformed human hematopoietic cell lines, where 2',3'-dideoxycytidine was found to be the most toxic nucleoside. nih.gov The anticancer potential of other related pyrimidine analogues has been investigated in solid tumor cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). cellmolbiol.org

For instance, certain curcumin-pyrimidine analogs have demonstrated potent antiproliferative activity against the MCF-7 cancer cell line, inducing cell cycle arrest and apoptosis. ias.ac.in Another study on a synthetic uracil (B121893) analog showed it could inhibit the proliferation of MCF-7 cells and induce apoptosis through a mitochondrial pathway. dovepress.com Similarly, some novel compounds have exhibited significant cytotoxic activity against both MCF-7 and HeLa cancer cell lines. researcher.life The tubulin-binding agent MPC-6827 has also shown antitumor effects against HeLa and MCF-7 cells, causing a decrease in proliferation and an increase in the apoptotic index. cellmolbiol.org The observed cytostatic and apoptotic activities of these related pyrimidine and dideoxy nucleoside analogues in cancer cell lines like HeLa and MCF-7 suggest that this compound could warrant further investigation as a potential anticancer agent. nih.govcellmolbiol.orgias.ac.in

Molecular Pathways Targeted in Cancer Cells

The anticancer activity of this compound is believed to be executed through its intracellular triphosphate metabolite, which can interfere with fundamental cellular processes essential for cancer cell proliferation and survival. The primary molecular target identified for the triphosphate form of related 3'-azido-dideoxynucleosides is the enzyme telomerase. nih.govnih.gov

Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal somatic cells, telomerase activity is suppressed, leading to progressive telomere shortening with each cell division, which eventually triggers cellular senescence or apoptosis. Conversely, the vast majority of cancer cells exhibit reactivated telomerase, allowing them to overcome this natural limitation and achieve replicative immortality. nih.gov

The triphosphate of 3'-azido-dideoxynucleosides acts as a competitive inhibitor of telomerase. nih.gov By mimicking the natural deoxynucleotide triphosphates, it can be incorporated into the growing telomeric DNA strand. However, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the extension of the telomere. pitt.edu This chain termination leads to a gradual shortening of the telomeres in cancer cells with each round of cell division. nih.gov Ultimately, critically short telomeres are recognized by the cell's DNA damage response machinery, triggering cell cycle arrest and apoptosis. brunel.ac.uk

Furthermore, the incorporation of 5-bromouracil (B15302) into DNA, a structural feature of the parent compound, can independently contribute to cellular cytotoxicity. The presence of the bromine atom can alter the electronic properties of the base, potentially leading to mispairing during DNA replication and the induction of DNA damage signaling pathways. nih.gov Sublethal concentrations of the related compound, 5-bromo-2-deoxyuridine (BrdU), have been shown to evoke a DNA damage response involving the activation of checkpoint kinases Chk1 and Chk2, as well as the tumor suppressor p53. nih.gov This response can result in cell cycle inhibition and the induction of a senescence-like phenotype in cancer cells. nih.gov

The following table summarizes the key molecular pathways targeted by this compound in cancer cells, based on evidence from related compounds.

| Molecular Target | Effect of this compound Triphosphate | Consequence for Cancer Cells |

| Telomerase | Competitive inhibition and chain termination of telomere elongation. nih.govpitt.edu | Progressive telomere shortening, leading to cell cycle arrest and apoptosis. nih.gov |

| DNA Integrity | Potential for misincorporation and induction of DNA damage response pathways. nih.gov | Cell cycle inhibition and induction of senescence. nih.gov |

Prodrug Development and In Vitro Pharmacological Enhancement

Investigation of Chemical Stability in Physiological Mimicking Conditions

A critical aspect of prodrug design is ensuring adequate chemical stability in physiological environments to allow for absorption and distribution to the target site before conversion to the active drug. Prodrugs of nucleoside analogues are often designed with ester or other labile linkages that can be cleaved by intracellular enzymes. The stability of these prodrugs is typically evaluated under conditions that mimic the physiological pH of blood and tissues (pH 7.4) and the acidic environment of the stomach (pH 2.0). nih.gov

For instance, studies on prodrugs of the related azidonucleoside, 4'-azidocytidine, have demonstrated that their stability is pH-dependent. nih.gov Generally, ester-based prodrugs exhibit greater stability in acidic conditions and are more susceptible to hydrolysis at neutral or alkaline pH. The rate of degradation is also influenced by the specific promoiety attached. For example, tri-isobutyrate ester prodrugs have been shown to degrade primarily to the parent nucleoside and its mono- and di-ester forms in aqueous solutions. nih.gov

The stability of azidonucleoside prodrugs has also been assessed in human plasma and blood to evaluate their susceptibility to enzymatic degradation. Studies on prodrugs of zidovudine (B1683550) (AZT) have shown half-lives ranging from less than an hour to over 20 hours, depending on the specific chemical structure of the prodrug. nih.gov For example, a phosphodiester derivative of AZT exhibited a half-life of 20 hours at pH 7.3. nih.gov Carbamate prodrugs are generally more stable than ester prodrugs against non-specific hydrolysis. researchgate.net

The following table provides illustrative data on the stability of related azidonucleoside prodrugs under various conditions.

| Prodrug Type | Condition | Half-life (t½) |

| Phosphodiester of AZT | pH 7.3 | 20 hours nih.gov |

| Asymmetric-bolaamphiphilic of AZT | pH 7.4 (blood) | >1000 hours nih.gov |

| Asymmetric-bolaamphiphilic of AZT | pH 5.5 (intestine) | 61.3 hours nih.gov |

| Asymmetric-bolaamphiphilic of AZT | pH 2.0 (stomach) | 0.5 hours nih.gov |

| 4'-Azidocytidine Prodrug | Acidic pH | Slower degradation nih.gov |

| 4'-Azidocytidine Prodrug | Neutral pH | Faster degradation nih.gov |

Strategies for Improved Cellular Uptake and Intracellular Drug Release

One common strategy involves the esterification of the 5'-hydroxyl group with various lipophilic groups, such as fatty acids or amino acids. nih.gov These ester linkages are designed to be stable in the extracellular environment but are readily cleaved by intracellular esterases, releasing the active nucleoside within the cell. ebrary.net This approach not only improves passive diffusion but can also lead to higher intracellular concentrations and prolonged retention of the drug. nih.gov

Another advanced prodrug approach is the ProTide technology, which involves the formation of phosphoramidate (B1195095) derivatives. These prodrugs deliver the monophosphorylated form of the nucleoside directly into the cell, bypassing the often inefficient and rate-limiting first phosphorylation step catalyzed by cellular kinases. Once inside the cell, the phosphoramidate moiety is cleaved by intracellular enzymes to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form.

The cellular uptake of nucleoside analogues and their prodrugs can be mediated by specific transporter proteins present on the cell membrane. The two main families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.gov ENTs are bidirectional, sodium-independent transporters, while CNTs are unidirectional, sodium-dependent transporters. d-nb.info While the parent nucleoside may be a substrate for these transporters, lipophilic prodrugs are more likely to utilize passive diffusion. However, certain prodrugs incorporating amino acid moieties may be targeted to specific amino acid transporters. researchgate.net

Emerging Research Directions and Future Perspectives

Design and Synthesis of Next-Generation 3'-Azido-2',3'-dideoxy-5-bromouridine Analogues

The core structure of this compound (AzBdUrd) has served as a scaffold for the design and synthesis of a variety of analogues aimed at enhancing antiviral and anticancer activities. Researchers have systematically modified the pyrimidine (B1678525) base, the sugar moiety, and the 3'-azido group to explore structure-activity relationships. nih.govacs.org

One area of focus has been the synthesis of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides. nih.gov These modifications are intended to alter the molecule's interaction with viral or cellular enzymes, potentially leading to improved efficacy or a better resistance profile. For instance, the 3'-azido analogues of thymidine (B127349) and 2'-deoxy-5-bromouridine have shown significant activity against the AIDS virus. nih.gov

Another strategy involves the synthesis of phosphoramidate (B1195095) derivatives. A series of 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. nih.gov The phosphoramidate with an N-ethyl substituent demonstrated significantly higher activity than the parent nucleoside, highlighting the potential of this prodrug approach. nih.gov

Furthermore, the synthesis of 4'-ketohexopyranoid analogues has been explored as a potential route to new antiviral nucleosides. researchgate.net The process involves coupling peracetylated 2-deoxy-D-glucose with silylated bases, followed by a series of chemical transformations to introduce the azido (B1232118) group and modify the sugar ring. researchgate.net

The table below summarizes some of the synthesized analogues and their reported activities.

| Analogue Type | Target Activity | Key Findings | Reference(s) |

| 3'-Azido pyrimidine deoxyribonucleosides | Antiviral (Retroviruses) | 3'-azido analogues of thymidine and 2'-deoxy-5-bromouridine were active against the AIDS virus. | nih.gov |

| 4-Chlorophenyl N-alkyl phosphoramidates | Anticancer | The N-ethyl phosphoramidate of 3'-azido-2',3'-dideoxy-5-fluorouridine showed high activity in HeLa, KB, and MCF-7 cancer cell lines. | nih.gov |

| 4'-Ketohexopyranoid analogues | Antiviral | Synthesis of these analogues represents a pathway to novel antiviral nucleosides. | researchgate.net |

Synergistic Effects in Combination with Other Antiviral or Anticancer Agents

The potential of this compound and its analogues to work in concert with other therapeutic agents is a significant area of ongoing research. Combination therapies can enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required doses, thereby minimizing toxicity.

In the context of antiviral therapy, particularly against HIV, the combination of nucleoside reverse transcriptase inhibitors (NRTIs) like AzBdUrd with other classes of antiretroviral drugs is a standard and effective strategy. While specific studies on the synergistic effects of AzBdUrd in combination therapies are not extensively detailed in the provided results, the general principle of using NRTIs as part of a combined antiretroviral therapy (cART) is well-established. nih.gov

Research into a related compound, 2',3'-isopropylidene-5-iodouridine, revealed synergistic effects when combined with the CDK4/6 inhibitor Palbociclib in repressing HIV-1. nih.gov This suggests that exploring combinations of AzBdUrd analogues with cell-cycle inhibitors or other non-NRTI drugs could be a fruitful avenue for future research. Interestingly, the same study did not find a synergistic effect when combining Azidothymidine (AZT) with Palbociclib. nih.gov

In the realm of anticancer research, the combination of nucleoside analogues with other chemotherapeutic agents is a common approach. For example, 3'-azido-3'-deoxythymidine (AZT), a closely related compound, and its analogues have been investigated for their ability to inhibit telomerase, an enzyme active in many cancer cells. nih.gov The triphosphate form of AZT, AZTTP, is a known telomerase inhibitor. nih.gov Studies have shown that other 3'-azido-2',3'-dideoxynucleosides can also inhibit telomerase and cause telomere shortening in human cancer cell lines. nih.gov This mechanism of action presents a clear rationale for combining these compounds with other anticancer drugs that target different cellular pathways.

Applications in Chemical Biology and Molecular Probes

The inherent chemical properties of the azido group in this compound make it a valuable tool in chemical biology, particularly for the development of molecular probes. The azide (B81097) group is a key functional group in "click chemistry," a set of biocompatible reactions that allow for the specific and efficient labeling of molecules in complex biological systems. mdpi.com

The azide can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are used for non-invasive imaging and metabolic engineering of glycans in living cells. mdpi.com By incorporating an azido-sugar, such as a derivative of AzBdUrd, into cellular pathways, researchers can visualize and track biological processes. mdpi.com

Furthermore, the azide group serves as a chemical handle for attaching various reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. This enables the identification and isolation of the molecular targets of AzBdUrd and its analogues. For instance, 5-azido-2'-deoxyuridine-5'-triphosphate has been synthesized and used as a photoaffinity labeling reagent to study protein-DNA interactions. iaea.org This approach allows for the covalent cross-linking of the probe to its binding partner upon photoactivation, facilitating the identification of the target enzyme.

The table below outlines potential applications of AzBdUrd in chemical biology.

| Application | Description | Key Advantage of Azide Group |

| Metabolic Labeling | Incorporation into cellular DNA or RNA to track nucleic acid synthesis and localization. | Bioorthogonal reactivity allows for specific detection without interfering with biological processes. |

| Photoaffinity Labeling | Covalent cross-linking to target enzymes (e.g., reverse transcriptases, DNA polymerases) to identify binding sites. | The azide can be converted to a highly reactive nitrene upon UV irradiation for covalent bond formation. |

| Click Chemistry | Attaching fluorescent probes, affinity tags, or other molecules for visualization, purification, and functional studies. | Highly specific and efficient reaction with alkynes under mild, biocompatible conditions. |

Advanced Computational Modeling for Drug Design

Advanced computational modeling has become an indispensable tool in modern drug discovery and design, offering a rapid and cost-effective means to predict the activity and properties of new chemical entities. nih.govnih.gov These methods are broadly categorized as structure-based and ligand-based approaches. nih.gov

For this compound and its analogues, computational methods can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, such as HIV reverse transcriptase or a cellular DNA polymerase. nih.govnevadogroup.com By understanding the binding mode, researchers can design modifications to the AzBdUrd structure that enhance binding affinity and selectivity. For example, computational docking was used to identify a novel class of inhibitors for the EphB4 tyrosine kinase. nevadogroup.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing the physicochemical properties of known active and inactive analogues of AzBdUrd, a QSAR model can be developed to predict the activity of newly designed compounds before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interaction with a target protein over time. mdpi.com This can reveal important information about the stability of the drug-target complex and the role of solvent molecules in the binding process. Explicit solvent molecular dynamics simulations have been used to assess the binding mode of novel kinase inhibitors. nevadogroup.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on AzBdUrd and other active nucleoside analogues, large chemical databases can be screened virtually to identify new compounds with the potential for similar activity. nih.gov

The integration of these computational approaches can significantly accelerate the discovery and optimization of the next generation of this compound-based therapeutics. sysrevpharm.org

Q & A

Basic: What are the key steps and analytical methods for synthesizing 3'-azido-2',3'-dideoxy-5-bromouridine (5BrAZdU)?

Answer:

5BrAZdU is synthesized via a multi-step process:

Acetylation : 3'-Azido-2',3'-dideoxyuridine (AZdU) is treated with acetic anhydride to protect reactive hydroxyl groups.

Bromination : The acetylated intermediate undergoes bromination in acetic acid.

Deprotection : Methanolic ammonia removes the acetyl group.

Purification : The product is isolated via silica gel column chromatography, followed by HPLC on a C18 reversed-phase column using a 10–25% acetonitrile gradient in 10 mM triethyl ammonium acetate (TEAA), yielding 61% purity.

Characterization :

- 1H/13C NMR : Peaks at δ 8.30 (H6) and 160.03 ppm (C4) confirm bromouridine substitution .

- HRMS : [M+Na]+ ion at m/z 353.9815 matches the theoretical mass .

Basic: How does 5BrAZdU inhibit HIV reverse transcriptase (RT), and what experimental assays validate its selectivity?

Answer:

5BrAZdU is phosphorylated intracellularly to its 5'-triphosphate (5BrAZdUTP), which competitively inhibits RT by mimicking dTTP. Key assays include:

- Steady-state kinetics : 5BrAZdUTP shows a 100-fold higher affinity for HIV-1 RT than cellular DNA polymerase α, with a catalytic efficiency (kpol/Kd) of 0.02 µM⁻¹s⁻¹ .

- Antiviral activity : In vitro studies against HTLV-III/LAV (HIV-1) show an ED50 of 2.3 µM, with no cytotoxicity up to 100 µM in SC-1 cells .

Advanced: Why does 5BrAZdU exhibit weaker anti-HIV activity compared to AZT (3'-azido-3'-deoxythymidine), despite structural similarities?

Answer:

Differences arise from:

- Thymidine kinase (TK) affinity : AZT has a lower Km (1.4 µM) compared to 5BrAZdU (67 µM), leading to more efficient intracellular phosphorylation .

- Resistance mechanisms : AZT-resistant RT mutations (e.g., D67N/K70R/T215F/K219Q) enhance phosphorolytic excision of chain-terminating nucleotides. 5BrAZdU’s bromine substitution may reduce compatibility with the excision-active site, as shown by lower excision rates for 3'-azidopyrimidines compared to purines .

Advanced: How can researchers optimize 5BrAZdU’s bioavailability and pharmacokinetics for in vivo studies?

Answer:

Strategies include:

- Prodrug design : Lipid conjugation (e.g., 5'-O-myristoyl or 2-bromomyristoyl derivatives) enhances membrane permeability. For example, 3'-azido-2',3'-dideoxy-5'-O-(2-bromomyristoyl)thymidine increases plasma half-life in mice by 3-fold .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves solubility and reduces renal clearance.

Advanced: What structural features of 5BrAZdU contribute to its selectivity against retroviruses versus host polymerases?

Answer:

- 3'-azido group : Prevents 3'-OH-mediated chain elongation, forcing RT to rely on phosphorolytic excision (a less efficient process in host polymerases).

- 5-bromo substitution : Enhances base-stacking interactions with viral RT’s hydrophobic active site, increasing binding affinity. Competitive assays show 5BrAZdUTP inhibits HIV-1 RT with an IC50 of 0.1 µM, compared to >10 µM for human DNA polymerase α .

Basic: What are the primary analytical techniques for quantifying 5BrAZdU and its metabolites in biological matrices?

Answer:

- LC-MS/MS : Quantifies 5BrAZdU and its triphosphate metabolite using stable isotope-labeled internal standards (e.g., 13C-5BrAZdU).

- Radiolabeled tracer studies : [3H]-5BrAZdU tracks intracellular phosphorylation kinetics in peripheral blood mononuclear cells (PBMCs) .

Advanced: How does 5BrAZdU resistance emerge in HIV, and what compensatory mutations are observed?

Answer:

Resistance arises via RT mutations (M41L, D67N, K70R) that enhance ATP-mediated phosphorolysis of 5BrAZdUMP. However, 5BrAZdU’s bromine sterically hinders excision, requiring secondary mutations (T215Y, K219Q) to restore catalytic efficiency. In vitro selection experiments show a 10-fold resistance shift after 20 passages .

Basic: What non-HIV applications have been explored for 5BrAZdU?

Answer:

- Telomerase inhibition : 5BrAZdU triphosphate inhibits telomerase in HL60 cells (IC50 = 0.5 µM), causing telomere shortening by 1–2 kb after 30 population doublings .

- HBV studies : Despite in vitro activity (ED50 = 3.0 µM against HBV in HepG2 cells), poor intracellular uptake limits efficacy .

Advanced: What in vitro models best recapitulate 5BrAZdU’s antiviral activity and toxicity profile?

Answer:

- Primary cell models : Human PBMCs or monocyte-derived macrophages (MDMs) infected with HIV-1LAI show ED50 values consistent with clinical isolates (1–5 µM).

- Toxicity screening : Mitochondrial toxicity assays (e.g., lactate production in CEM-T cells) reveal minimal cytotoxicity at therapeutic doses (<10 µM) .

Advanced: How do 5BrAZdU’s pharmacokinetic parameters compare across species, and what scaling factors apply for translational studies?

Answer:

- Monkey studies : 5BrAZdU has a plasma half-life (t1/2) of 1.2 hrs in rhesus macaques, with 40% oral bioavailability. Dose proportionality is maintained between 10–50 mg/kg .

- Interspecies scaling : Allometric exponents of 0.75 for clearance (CL) and 0.25 for volume of distribution (Vd) predict human t1/2 ≈ 1.5–2.0 hrs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。